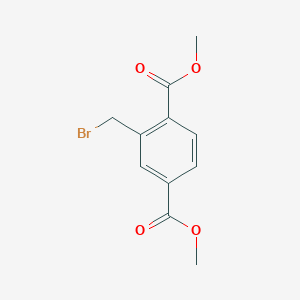

2-Bromomethyl-terephthalic acid dimethyl ester

Description

Chemical Name: 2-Bromomethyl-terephthalic acid dimethyl ester Synonyms: Dimethyl 2-(bromomethyl)benzene-1,4-dicarboxylate; 1,4-Benzenedicarboxylic acid, 2-(bromomethyl)-, dimethyl ester CAS No.: 57834-13-6 Molecular Formula: C₁₁H₁₁BrO₄ Molecular Weight: 287.11 g/mol Physical Properties:

- Predicted density: 1.474 ± 0.06 g/cm³

- Predicted boiling point: 381.4 ± 37.0 °C

Storage Conditions: Store under inert gas (N₂ or Ar) at 2–8°C .

This compound features a bromomethyl (-CH₂Br) substituent at the 2-position of a terephthalic acid (1,4-benzenedicarboxylic acid) backbone, with both carboxylic acid groups esterified as methyl esters. The bromomethyl group confers reactivity for nucleophilic substitution, making it valuable in synthetic chemistry, particularly in alkylation and cross-coupling reactions.

Properties

IUPAC Name |

dimethyl 2-(bromomethyl)benzene-1,4-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrO4/c1-15-10(13)7-3-4-9(11(14)16-2)8(5-7)6-12/h3-5H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTIKNGRWJJKNBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)C(=O)OC)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20604968 | |

| Record name | Dimethyl 2-(bromomethyl)benzene-1,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20604968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57834-13-6 | |

| Record name | Dimethyl 2-(bromomethyl)benzene-1,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20604968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromomethyl-terephthalic acid dimethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromomethyl-terephthalic acid dimethyl ester typically involves the bromination of dimethyl terephthalate. One common method includes the reaction of dimethyl terephthalate with bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform under controlled temperature conditions to ensure selective bromination at the methyl group.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction parameters and improved safety. The use of automated systems for the addition of reagents and monitoring of reaction conditions can enhance the efficiency and yield of the process.

Types of Reactions:

Substitution Reactions: The bromomethyl group in this compound is highly reactive and can undergo nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides, leading to the formation of various substituted derivatives.

Oxidation Reactions: The compound can be oxidized to form terephthalic acid derivatives. Oxidizing agents such as potassium permanganate or chromium trioxide are typically used.

Reduction Reactions: Reduction of the ester groups can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of the corresponding alcohols.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide, sodium thiolate, or primary amines in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Potassium permanganate in aqueous or alkaline conditions.

Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).

Major Products Formed:

- Substituted terephthalic acid derivatives.

- Alcohols from the reduction of ester groups.

- Various functionalized aromatic compounds depending on the nucleophile used in substitution reactions.

Scientific Research Applications

Polyester Production

2-Bromomethyl-terephthalic acid dimethyl ester is primarily used as a precursor for producing polyethylene terephthalate (PET), a widely used polyester. PET is known for its strength, thermal stability, and resistance to chemicals, making it suitable for applications in textiles, packaging, and engineering plastics.

Functionalization of Aromatic Compounds

The bromomethyl group in this compound facilitates further functionalization, allowing for the introduction of various functional groups into the aromatic ring. This property is exploited in the development of specialty polymers with tailored properties for specific applications such as coatings and adhesives.

Data Table: Comparative Applications

| Application Area | Description | Examples |

|---|---|---|

| Polyester Synthesis | Used as a precursor for PET and other polyesters | Bottles, fibers |

| Electrophilic Substitution | Acts as an electrophile in aromatic substitution reactions | Development of new polymers |

| Specialty Coatings | Enhances properties of coatings through functionalization | Protective coatings |

| Adhesives | Improves adhesion properties when incorporated into adhesive formulations | Industrial adhesives |

Case Study 1: Polyester Fiber Production

In a study focusing on the production of polyester fibers, the incorporation of this compound was shown to enhance the thermal stability of the resulting fibers compared to those produced from standard dimethyl terephthalate. The modified fibers exhibited improved mechanical properties and resistance to degradation under high temperatures.

Case Study 2: Functional Polymers

Research conducted on the functionalization of aromatic compounds demonstrated that using this compound allowed for the successful synthesis of novel polymers with enhanced solubility and reactivity. These polymers were tested for use in drug delivery systems, showcasing their potential in biomedical applications.

Mechanism of Action

The mechanism by which 2-Bromomethyl-terephthalic acid dimethyl ester exerts its effects is primarily through its reactivity as an electrophile. The bromomethyl group is susceptible to nucleophilic attack, facilitating the formation of new carbon-carbon or carbon-heteroatom bonds. This reactivity is exploited in various synthetic pathways to create complex molecules with desired properties.

Molecular Targets and Pathways:

Electrophilic Substitution: The bromomethyl group targets nucleophiles, leading to substitution reactions.

Oxidation and Reduction Pathways: The ester groups can undergo redox reactions, altering the oxidation state of the molecule and enabling further functionalization.

Comparison with Similar Compounds

Comparative Analysis of Properties and Reactivity

| Property | 2-Bromomethyl-terephthalic Acid Dimethyl Ester | 2-Bromoisophthalic Acid Dimethyl Ester | 2-Aminoterephthalic Acid Dimethyl Ester |

|---|---|---|---|

| Molecular Weight (g/mol) | 287.11 | 289.09 | 209.20 |

| Substituent Position | 1,4-dicarboxylate | 1,3-dicarboxylate | 1,4-dicarboxylate |

| Functional Group | -CH₂Br | -CH₂Br | -NH₂ |

| Predicted Boiling Point | 381.4°C | ~370–385°C* | ~300–320°C* |

| Key Reactivity | Nucleophilic substitution (SN2) | Similar SN2 reactivity | Condensation reactions |

*Predicted based on molecular weight and functional group contributions.

Biological Activity

2-Bromomethyl-terephthalic acid dimethyl ester (CAS No. 57834-13-6) is a chemical compound that has garnered attention for its potential biological activities. This compound, a derivative of terephthalic acid, is characterized by the presence of a bromomethyl group, which may influence its interactions with biological systems. This article focuses on the biological activity of this compound, exploring its mechanisms of action, biochemical pathways, and potential applications in various fields.

Basic Information

| Property | Value |

|---|---|

| Molecular Formula | CHBrO |

| Molecular Weight | 287.11 g/mol |

| CAS Number | 57834-13-6 |

Structure

The structure of this compound features a terephthalate backbone with a bromomethyl substituent, which may enhance its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, including enzymes and receptors. The bromomethyl group can participate in nucleophilic substitutions and other reactions that modulate protein functions.

Key Mechanisms

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, altering their catalytic activity.

- Gene Expression Modulation : It can influence transcription factors, leading to changes in gene expression patterns.

Biochemical Pathways

Research indicates that this compound may affect several biochemical pathways:

- MAPK Pathway : It has been shown to modulate the mitogen-activated protein kinase pathway, impacting cell proliferation and apoptosis.

- Metabolic Pathways : The compound's metabolism may involve cytochrome P450 enzymes, leading to the formation of bioactive metabolites.

Cellular Effects

In vitro studies have demonstrated that this compound can influence various cellular processes:

- Cell Proliferation : At optimal concentrations, it promotes cell growth; however, higher doses may induce cytotoxic effects.

- Apoptosis : The compound can trigger apoptotic pathways under certain conditions, indicating potential applications in cancer research.

Case Studies and Research Findings

- Antioxidant Activity : A study evaluated the antioxidant properties of related phthalate compounds, suggesting that derivatives like this compound could exhibit similar effects by scavenging free radicals .

- Antimicrobial Potential : Preliminary investigations into related compounds have shown promising antibacterial activity against various pathogens, indicating that this compound might possess similar properties .

- Toxicological Studies : Animal model studies reveal that dosage plays a critical role in determining the compound's safety profile. Lower doses are generally beneficial, while higher doses can lead to adverse effects such as tissue damage .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic potential:

- Absorption and Distribution : The compound is likely absorbed through cellular membranes via specific transporters.

- Metabolism : It undergoes biotransformation primarily through enzymatic pathways involving cytochrome P450 enzymes.

- Excretion : Metabolites are cleared from the body through renal pathways.

Q & A

Q. What are the degradation pathways under environmental conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.